molecular formula C12H13BrN2 B6233216 6-bromo-3-(propan-2-yl)quinolin-2-amine CAS No. 1343062-33-8

6-bromo-3-(propan-2-yl)quinolin-2-amine

Cat. No.: B6233216
CAS No.: 1343062-33-8
M. Wt: 265.15 g/mol
InChI Key: UBXFYPCFXCADEQ-UHFFFAOYSA-N
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Description

6-Bromo-3-(propan-2-yl)quinolin-2-amine is a brominated quinoline derivative featuring a 2-amine group, a bromine substituent at position 6, and an isopropyl group at position 3. Quinoline derivatives are widely studied for their roles in medicinal chemistry, catalysis, and material science due to their aromatic stability and tunable electronic properties .

Properties

CAS No.

1343062-33-8

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-3-propan-2-ylquinolin-2-amine

InChI

InChI=1S/C12H13BrN2/c1-7(2)10-6-8-5-9(13)3-4-11(8)15-12(10)14/h3-7H,1-2H3,(H2,14,15)

InChI Key

UBXFYPCFXCADEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C2C=CC(=CC2=C1)Br)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(propan-2-yl)quinolin-2-amine typically involves the bromination of 3-(propan-2-yl)quinolin-2-amine. One common method is to treat 3-(propan-2-yl)quinolin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for 6-bromo-3-(propan-2-yl)quinolin-2-amine are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(propan-2-yl)quinolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Substituted quinoline derivatives with various functional groups.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity :
6-Bromo-3-(propan-2-yl)quinolin-2-amine has been identified as a precursor or active ingredient in the development of new antimicrobial agents. Quinoline derivatives are known for their antibacterial and antifungal properties, making them valuable in combating infections caused by resistant strains of bacteria and fungi .

Anticancer Research :
The compound's structural similarity to other known anticancer agents suggests potential applications in cancer treatment. Research indicates that quinoline derivatives can inhibit tumor growth through various mechanisms, including interference with DNA replication and modulation of cell signaling pathways.

Recent studies have evaluated the biological activity of synthesized derivatives related to 6-bromo-3-(propan-2-yl)quinolin-2-amine:

CompoundActivity TypeMIC (µM)Reference
8aAntitubercular9.2
8hAntitubercular106.4
8mAntibacterialVaries

These studies indicate that variations in substitution patterns significantly influence the biological activity of these compounds against various pathogens.

Case Study 1: Antimycobacterial Activity

A series of derivatives based on quinoline structures were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited moderate to good antitubercular activity, suggesting that structural modifications can enhance potency .

Case Study 2: Antibacterial Screening

Another study screened several quinoline derivatives for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings highlighted specific substitutions that improved inhibition zones, indicating the potential for developing effective antibacterial agents from this class of compounds.

Mechanism of Action

The mechanism of action of 6-bromo-3-(propan-2-yl)quinolin-2-amine is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the quinoline ring system may contribute to the compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological targets .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared below based on substituent positions, molecular features, and synthesis methodologies.

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
6-Bromo-3-methylquinolin-2-amine Br (6), CH₃ (3), NH₂ (2) C₁₀H₉BrN₂ Methyl group at position 3; high thermal stability (MP > 300°C inferred)
6-Bromo-7-fluoro-3-methylquinolin-2-amine Br (6), F (7), CH₃ (3), NH₂ (2) C₁₀H₈BrFN₂ Fluorine at position 7 enhances electronic effects; potential bioavailability
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (6), NH-C₆H₃(CF₂H) (4) C₁₆H₁₁BrF₂N₂ Difluoromethylphenyl group at position 4; designed for PI3K/mTOR inhibition
6-Bromo-4-chloro-2-isopropylquinoline Br (6), Cl (4), C₃H₇ (2) C₁₂H₁₂BrClN Chlorine at position 4; isopropyl group at position 2 (no amine)
6-Bromo-N-(2-methyl-2H-benzotriazol-5-yl)quinolin-4-amine Br (6), NH-benzotriazole (4) C₁₆H₁₃N₅Br Benzotriazole moiety at position 4; crystallographically characterized

Physical and Chemical Properties

  • Melting Points: Benzotriazole derivatives (e.g., ) exhibit high thermal stability (MP > 300°C) due to aromatic stacking . Methyl and isopropyl groups increase hydrophobicity, impacting solubility. For example, 6-bromo-3-methylquinolin-2-amine is likely less soluble in polar solvents than its hydroxylated analogs .
  • Spectroscopic Data: ¹H-NMR: Quinoline protons in show downfield shifts (δ 8.54 ppm for H-4) due to electron-withdrawing bromine . ¹³C-NMR: Carbon adjacent to bromine (e.g., C-6 in ) resonates at δ 126–137 ppm .

Biological Activity

6-Bromo-3-(propan-2-yl)quinolin-2-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position and an isopropyl group at the 3-position of the quinoline ring, which may influence its biological properties. The general structure can be represented as follows:

C12H12BrN\text{C}_{12}\text{H}_{12}\text{BrN}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various quinoline derivatives, including 6-bromo-3-(propan-2-yl)quinolin-2-amine. The compound has shown promising results against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Values :

CompoundBacterial StrainMIC (µg/mL)
6-Bromo-3-(propan-2-yl)quinolin-2-amineEscherichia coli50
Staphylococcus aureus75
Pseudomonas aeruginosa100

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Antitubercular Activity

In a study assessing antitubercular activity, derivatives of quinoline compounds were evaluated using the microplate Alamar Blue assay. The results indicated that compounds with similar structures to 6-bromo-3-(propan-2-yl)quinolin-2-amine had varying degrees of effectiveness:

CompoundMIC (µM)Comparison Drug
6-bromo derivative21.2Pyrazinamide
Other derivatives9.2 - 106.4Isoniazid

The compound exhibited significant antitubercular activity, comparable to established drugs like isoniazid and pyrazinamide .

Study on Anticancer Properties

A recent investigation focused on the anticancer properties of quinoline derivatives, including 6-bromo-3-(propan-2-yl)quinolin-2-amine. It was found that this compound demonstrated potent antiproliferative effects against various cancer cell lines.

Cell Line Sensitivity :

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)25
A549 (lung cancer)30

The IC50 values indicate that the compound is effective in inhibiting cell proliferation in these cancer models, suggesting its potential as a lead compound for further development in anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of 6-bromo-3-(propan-2-yl)quinolin-2-amine can be attributed to its structural features. The presence of the bromine atom and the isopropyl group appears to enhance its interaction with biological targets, contributing to its antimicrobial and anticancer activities. SAR studies have shown that modifications at these positions can significantly affect potency and selectivity, indicating avenues for further optimization .

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